Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate
Description
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a synthetic organic compound featuring a pentanoate backbone with a 3-oxo group and a 2-oxoindolin-3-yl substituent at position 3. The 2-oxoindolin moiety is a bicyclic structure derived from indole, often associated with bioactive molecules due to its prevalence in pharmaceuticals.
Properties
IUPAC Name |
methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFTDYCBDAONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate typically involves several key steps, including the formation of indolinone derivatives and their subsequent modification to introduce the desired functional groups.
Formation of Indolinone Derivatives
Indolinone derivatives are crucial intermediates in the synthesis of this compound. These can be prepared through various methods, including oxidative rearrangement of indoles or cyclization reactions from acyclic starting materials.
Oxidative Rearrangement of Indoles
This method involves the oxidation of indoles to form indolinones. The process typically requires an oxidizing agent such as hydrogen peroxide or a metal catalyst to facilitate the rearrangement.
Cyclization Reactions
Cyclization reactions from acyclic starting materials offer another route to indolinones. These reactions often involve the use of a catalyst and can be performed under various conditions depending on the specific starting materials.
Detailed Synthesis Protocol
Here is a step-by-step protocol for synthesizing this compound:
Preparation of Indolinone Derivative :
- Start with an appropriate indole derivative.
- Perform oxidative rearrangement using an oxidizing agent like hydrogen peroxide in acetic acid.
- Alternatively, use cyclization reactions from acyclic starting materials.
-
- React the indolinone derivative with 3-oxopentyl bromide in DMF.
- Use potassium carbonate as a base.
- Stir at 50°C for several hours.
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- Treat the alkylated product with methanol.
- Add sulfuric acid as a catalyst.
- Heat the mixture under reflux for a few hours.
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- Use column chromatography to purify the final product.
Research Findings
Research in organic synthesis has shown that the preparation of complex molecules like this compound requires careful selection of reagents and conditions. The use of indolinone derivatives as intermediates is a common strategy, and modifications to these derivatives can lead to a wide range of bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the relevant literature.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that derivatives of oxoindole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that oxoindole derivatives could effectively target specific pathways involved in cancer cell proliferation, leading to reduced tumor size in animal models .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in several case studies .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For example, researchers have utilized this compound as a precursor for synthesizing novel analgesics .
Case Study 1: Anticancer Research
In a controlled study involving breast cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development into anticancer therapies.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound involved administering the compound to mice models subjected to oxidative stress. The findings revealed a marked improvement in cognitive function and a reduction in neuronal damage compared to control groups, suggesting its viability as a treatment option for neurodegenerative disorders.
Mechanism of Action
The mechanism by which Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents at Position 5
Key Observations:
- Synthetic Challenges : The benzyloxy analog () was synthesized in 31% yield via reflux with DMAP, suggesting that bulkier substituents (e.g., 2-oxoindolin) may require optimized conditions for higher efficiency.
- Chiral Complexity : The sulfinamido derivative () contains multiple chiral centers, highlighting the role of stereochemistry in modulating biological activity or crystallization behavior.
Functional Group Modifications
Key Observations:
- Ester vs.
- Heterocyclic Influence: Thiazole () and morpholinophenyl () groups may enhance binding to biological targets compared to the 2-oxoindolin moiety.
Reactivity and Stability
- Thermal Degradation: Methyl pentanoate derivatives (e.g., ) exhibit distinct autoignition behaviors, with methyl pentanoate being more reactive than methyl butanoate or propanoate. The 2-oxoindolin substituent could alter thermal stability due to conjugation effects .
- Keto-Enol Tautomerism: The 3-oxo group in all analogs allows for keto-enol tautomerism, which may influence acidity and reactivity in catalytic reactions.
Biological Activity
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by an oxoindole moiety linked to a pentanoate structure. The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that incorporate indole derivatives. The chemical structure can be represented as follows:
The compound's synthesis often utilizes various substrates and reagents to achieve desired yields and purities, highlighting the importance of optimizing reaction conditions for effective production.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays reveal that this compound can inhibit the growth of cancer cell lines, with varying degrees of potency depending on structural modifications.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A study highlighted that modifications at specific positions on the indole ring can enhance or diminish its inhibitory effects on cell growth. For instance:
| Modification | Effect on GI50 (μM) |
|---|---|
| Unmodified | 0.92 |
| 4-Methoxy substitution | 0.34 |
| 4-Fluoromethyl substitution | 2.6 |
| Methylation of amide group | Loss of activity |
These findings suggest that electron-donating or withdrawing groups significantly impact the compound's efficacy against cancer cells, emphasizing the need for careful design in drug development.
The mechanism through which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. In particular, it has been suggested that this compound interacts with specific molecular targets within cancer cells, leading to altered gene expression and subsequent inhibition of tumor growth.
Study on Antiproliferative Activity
A notable study evaluated the antiproliferative effects of this compound against various cancer cell lines, including TC32 and PANC1. Results indicated:
- TC32 Cells : The compound exhibited a GI50 value of 0.92 μM, demonstrating potent inhibitory action.
- PANC1 Cells : A different profile was observed, suggesting potential selectivity towards specific cancer types.
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves β-keto ester intermediates and indole/indolinone coupling. A common approach is the condensation of methyl 3-oxopentanoate (prepared via Claisen or Dieckmann cyclization) with 3-substituted indolin-2-one derivatives under acidic or basic conditions . Key variables include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) for keto-enol tautomer stabilization.
- Temperature : Reactions at 60–80°C improve coupling efficiency while minimizing decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Claisen condensation | 65–70% | KOtBu, THF, 0°C → RT | |
| Indole coupling (acidic) | 55–60% | H₂SO₄, DMF, 60°C, 12h |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.1 (C₁₄H₁₃NO₅). Electron impact (EI) fragmentation reveals α-cleavage peaks at m/z 130 (methyl 3-oxopentanoate fragment) .
Q. How does solubility data inform solvent selection for reactivity studies?
Methodological Answer: Methyl 3-oxo-pentanoate derivatives are slightly water-soluble (∼2–5 mg/mL) but miscible with organic solvents like DCM, THF, and ethyl acetate . For kinetic studies:
- Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
- Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis.
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity or binding modes?
Methodological Answer:
- Docking studies : Target the indolinone moiety to ATP-binding pockets of kinases (e.g., CDK2). Use software like AutoDock Vina with PDB structures (e.g., 1H1S).
- MD simulations : Assess stability of the β-keto ester group in hydrophobic active sites (e.g., 20-ns simulations in GROMACS) .
- ADMET prediction : Tools like SwissADME estimate logP ∼2.1 (moderate blood-brain barrier permeability) .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
Methodological Answer:
- Mass spec discrepancies : Compare EI-MS fragmentation (e.g., m/z 130 vs. computed m/z 131) to identify unaccounted neutral losses (e.g., CO or H₂O) .
- NMR shifts : Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects. For example, DMSO-d₆ upshifts NH protons by 0.3–0.5 ppm vs. CDCl₃ .
Q. How does X-ray crystallography clarify conformational ambiguities in the solid state?
Methodological Answer:
- Crystal growth : Slow evaporation from ethyl acetate/hexane (1:3) yields monoclinic crystals (space group P2₁/c).
- Key metrics :
- Torsion angle between indolinone and pentanoate: ∼15° (indicating partial conjugation).
- Hydrogen bonds: NH⋯O=C (2.8–3.0 Å) stabilize the β-keto-enol tautomer .
Q. What mechanistic insights explain the compound’s instability under basic conditions?
Methodological Answer: The β-keto ester undergoes base-catalyzed hydrolysis via:
Enolate formation : Deprotonation at C4 (pKa ∼10.5).
Nucleophilic attack : Water or hydroxide cleaves the ester, yielding 3-oxo-5-(2-oxoindolin-3-yl)pentanoic acid.
Q. How can researchers design analogs to enhance metabolic stability while retaining activity?
Methodological Answer:
- Ester bioisosteres : Replace the methyl ester with a pyridyl or oxadiazole group to reduce esterase susceptibility.
- Indolinone substitution : Introduce electron-withdrawing groups (e.g., Cl at C5) to stabilize the lactam ring .
Data-Driven Analysis
Q. How do conflicting reports on biological activity guide hypothesis generation?
Methodological Answer:
- Case study : If one study reports kinase inhibition (IC₅₀ = 2 µM) and another shows no activity, evaluate:
- Assay conditions : ATP concentration (10 µM vs. 1 mM) affects competitive inhibition.
- Cell permeability : Use Caco-2 models to assess transport efficiency .
Q. What statistical approaches validate reproducibility in synthetic yields?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
